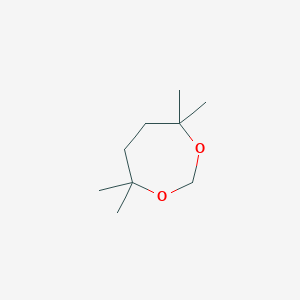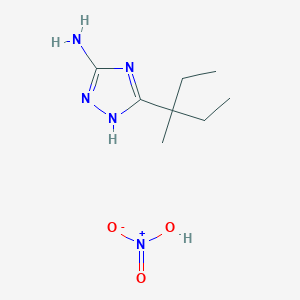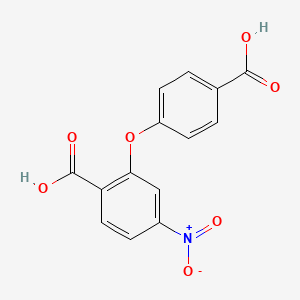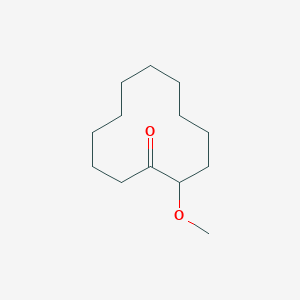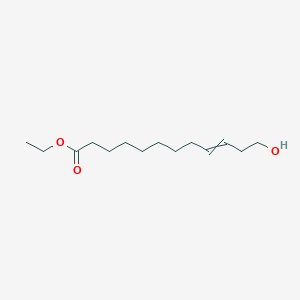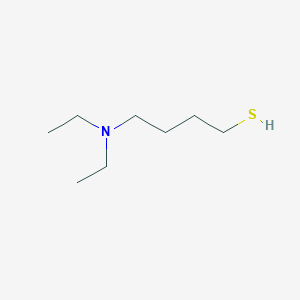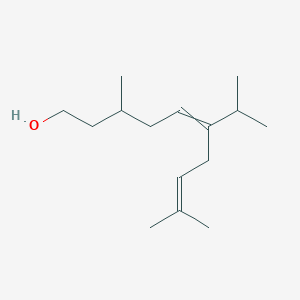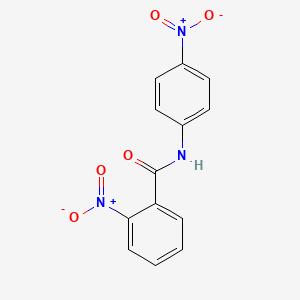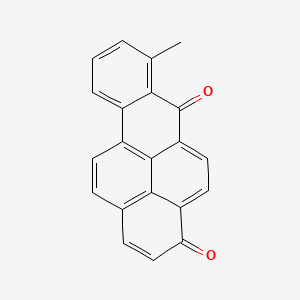
1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring and a substituted oxolanone ring
Méthodes De Préparation
The synthesis of 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the oxolanone substituent. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5,5-Dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione include:
Pyrrolidine-2,5-dione: Lacks the oxolanone substituent but shares the pyrrolidine core.
Pyrrolizines: Contain a fused pyrrolidine ring system.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77694-43-0 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
1-(5,5-dimethyl-2-oxooxolan-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H13NO4/c1-10(2)5-6(9(14)15-10)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3 |
Clé InChI |
ZICJNBJSTOSWKM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(=O)O1)N2C(=O)CCC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


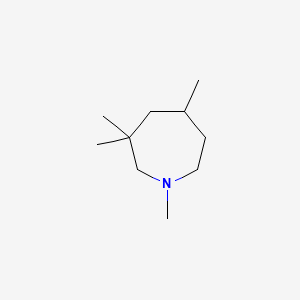
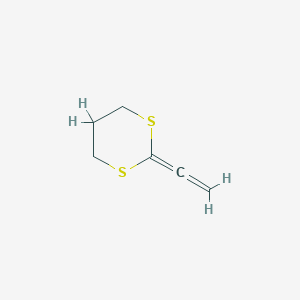
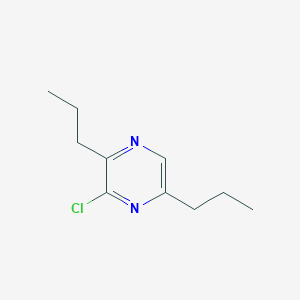
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
